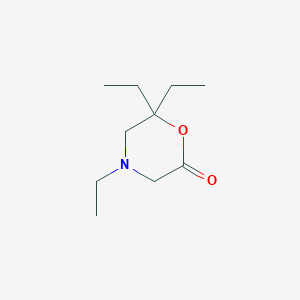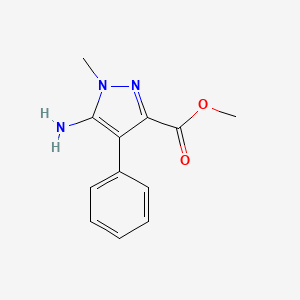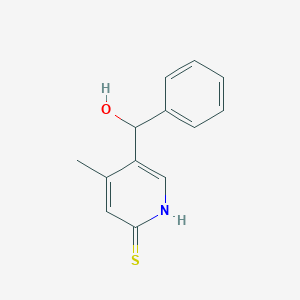
5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-thione is a heterocyclic compound that features a pyridine ring substituted with a hydroxy(phenyl)methyl group and a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-thione typically involves the reaction of 4-methylpyridine-2-thione with benzaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The thione group can be reduced to a thiol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of 5-(Formyl(phenyl)methyl)-4-methylpyridine-2(1H)-thione.
Reduction: Formation of 5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-thiol.
Substitution: Formation of this compound derivatives with nitro or halogen substituents on the phenyl ring.
Applications De Recherche Scientifique
5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-thione involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and thione groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound may also modulate signaling pathways by interacting with specific receptors or ion channels.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpyridine-2-thione: Lacks the hydroxy(phenyl)methyl group, making it less versatile in terms of chemical reactivity and applications.
5-(Hydroxy(phenyl)methyl)pyridine-2(1H)-thione: Similar structure but without the methyl group at the 4-position, which can affect its chemical properties and biological activity.
5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-one:
Uniqueness
5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-thione is unique due to the presence of both hydroxy and thione groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C13H13NOS |
|---|---|
Poids moléculaire |
231.32 g/mol |
Nom IUPAC |
5-[hydroxy(phenyl)methyl]-4-methyl-1H-pyridine-2-thione |
InChI |
InChI=1S/C13H13NOS/c1-9-7-12(16)14-8-11(9)13(15)10-5-3-2-4-6-10/h2-8,13,15H,1H3,(H,14,16) |
Clé InChI |
PMYYQAGXNLSPLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=S)NC=C1C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11811884.png)

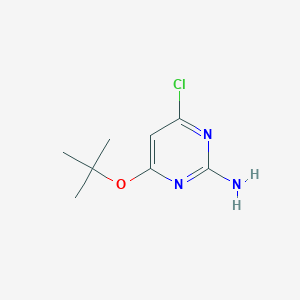



![1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine](/img/structure/B11811906.png)
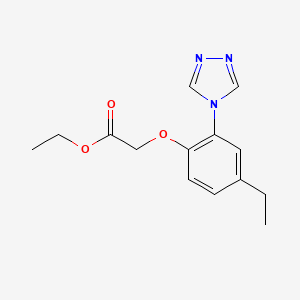
![3-Chloro-4,6-dimethylbenzo[d]isoxazole](/img/structure/B11811915.png)
